5-Fluoro-2-hydroxyisophthalaldehyde
Description
5-Fluoro-2-hydroxyisophthalaldehyde (C₇H₅FO₃) is a fluorinated aromatic dialdehyde featuring two aldehyde groups at the 1- and 3-positions of the benzene ring, a hydroxyl group at the 2-position, and a fluorine substituent at the 5-position. The fluorine atom and hydroxyl group contribute to its electronic and steric properties, influencing solubility, hydrogen-bonding capacity, and interactions with biological targets.
Properties
Molecular Formula |
C8H5FO3 |
|---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
5-fluoro-2-hydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H5FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H |
InChI Key |
IDSJNGYHPFJJIK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)F |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and functional differences between 5-fluoro-2-hydroxyisophthalaldehyde and its analogs:
Key Findings from Comparative Analysis
Electronic Effects of Substituents :
- The fluorine atom in both this compound and 5-fluoro-2-hydroxybenzaldehyde enhances electrophilicity at the aldehyde groups due to its electron-withdrawing nature. However, the dual aldehydes in the former compound amplify this effect, making it more reactive in nucleophilic addition reactions .
- In contrast, 5-chloro-2-hydroxy-3-iodobenzaldehyde combines electron-withdrawing (Cl) and bulky (I) substituents, which may reduce reactivity compared to fluorine-containing analogs but increase steric hindrance for selective coupling reactions .
Solubility and Polarity: this compound is expected to exhibit lower solubility in nonpolar solvents compared to its monoaldehyde counterpart (5-fluoro-2-hydroxybenzaldehyde) due to its higher polar surface area (~67.4 Ų vs. 37.3 Ų) .
Biological and Pharmacological Potential: While 5-fluoro-2-hydroxybenzaldehyde has shown moderate bioactivity in preliminary studies (e.g., as a fragment for kinase inhibitors), the dual aldehyde groups in this compound remain unexplored. Halogenated analogs like 5-chloro-2-hydroxy-3-iodobenzaldehyde are often prioritized in drug discovery for their enhanced metabolic stability and halogen-bonding capabilities, though toxicity risks associated with iodine must be considered .
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